molecular formula C17H10FN3O2 B11524946 10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11524946
M. Wt: 307.28 g/mol
InChI Key: XDFIXMHMGGPGTI-UHFFFAOYSA-N
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Description

10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidoquinolines This compound is characterized by its fused ring structure, which includes a pyrimidine ring and a quinoline ring The presence of a fluorophenyl group at the 10th position adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione can be achieved through multicomponent reactions. One common method involves the condensation of an aromatic aldehyde, such as 2-fluorobenzaldehyde, with barbituric acid and an amine, such as 4-chloroaniline, in the presence of a catalyst. The reaction is typically carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of greener and more sustainable solvents. For example, low transition temperature mixtures have been employed as reaction media to enhance the efficiency and yield of the synthesis . These methods not only improve the reaction conditions but also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-(2-fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-Fluorophenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent by improving its binding affinity to molecular targets and increasing its stability under physiological conditions.

Properties

Molecular Formula

C17H10FN3O2

Molecular Weight

307.28 g/mol

IUPAC Name

10-(2-fluorophenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C17H10FN3O2/c18-12-6-2-4-8-14(12)21-13-7-3-1-5-10(13)9-11-15(21)19-17(23)20-16(11)22/h1-9H,(H,20,22,23)

InChI Key

XDFIXMHMGGPGTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC=CC=C4F

Origin of Product

United States

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